molecular formula C9H5Cl2NS B362721 2-(2,2-Dichloroethenyl)-1,3-benzothiazole CAS No. 81694-07-7

2-(2,2-Dichloroethenyl)-1,3-benzothiazole

Cat. No.: B362721
CAS No.: 81694-07-7
M. Wt: 230.11g/mol
InChI Key: JZLMQOVEVLRRFX-UHFFFAOYSA-N
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Description

2-(2,2-Dichloroethenyl)-1,3-benzothiazole is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and biomedical research. The benzothiazole scaffold is recognized as a privileged structure in drug discovery due to its diverse pharmacological profile . This particular derivative is supplied as a high-purity compound to ensure consistency and reliability in experimental results. Key Research Applications and Value: Antimicrobial Research: Benzothiazole derivatives demonstrate potent activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus , Bacillus subtilis , and Escherichia coli , as well as fungi such as Candida albicans and Aspergillus niger . The mechanism of action for related compounds has been linked to the inhibition of essential bacterial enzymes like dihydroorotase, which is involved in pyrimidine biosynthesis . Other studies indicate that benzothiazoles can also target DNA gyrase and dihydropteroate synthase . Researchers can utilize this compound to explore new strategies for overcoming antimicrobial resistance. Oncology Research: The benzothiazole nucleus is a prominent pharmacophore in anticancer agent development . Certain 2-aryl benzothiazole derivatives have shown remarkable and selective antitumor properties in preclinical models . This makes this compound a valuable scaffold for synthesizing and evaluating novel compounds for cytotoxic activity and investigating their mechanisms of action. Chemical Synthesis: This compound serves as a versatile building block for further chemical exploration. Benzothiazoles are commonly synthesized via the condensation of 2-aminothiophenol with appropriate carbonyl precursors, a reaction that can be catalyzed by various acids, bases, or promoted by microwave irradiation for higher efficiency . The dichloroethenyl substituent presents a reactive handle for further functionalization, making it a useful intermediate for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. Intended Use: This product is labeled "For Research Use Only" (RUO). It is strictly for use in laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,2-dichloroethenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NS/c10-8(11)5-9-12-6-3-1-2-4-7(6)13-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLMQOVEVLRRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 2,2 Dichloroethenyl 1,3 Benzothiazole and Analogues

Established Synthetic Routes to 1,3-Benzothiazole Core Structures

The construction of the 1,3-benzothiazole ring system is a fundamental process in organic synthesis, with several established methods. These routes typically involve the formation of the thiazole (B1198619) ring fused to a pre-existing benzene (B151609) ring.

Condensation Reactions of 2-Aminothiophenol (B119425) with Carbonyl or Cyano Group-Containing Substances

The most prevalent and versatile method for synthesizing the 1,3-benzothiazole core is the condensation reaction of 2-aminothiophenol with various electrophilic partners. organic-chemistry.orgmdpi.com This approach allows for the direct installation of a substituent at the C2 position of the benzothiazole (B30560) ring.

Commonly used carbonyl-containing substances include aldehydes, ketones, carboxylic acids, and acyl chlorides. mdpi.comindexcopernicus.com The reaction with aldehydes, in particular, has been extensively studied and can be promoted by a wide array of catalysts. For instance, a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature has been shown to efficiently catalyze the condensation of 2-aminothiophenol with various aldehydes, affording excellent yields. organic-chemistry.orgmdpi.comchemicalbook.com Similarly, the reaction can be carried out with carboxylic acids, often under dehydrating conditions or with activating agents like polyphosphoric acid (PPA) or P₄S₁₀ under microwave irradiation. indexcopernicus.comekb.eg

The condensation is not limited to carbonyl compounds; substances containing a cyano group (nitriles) can also react with 2-aminothiophenol to yield 2-substituted benzothiazoles. mdpi.com For example, a copper-catalyzed method facilitates the condensation of 2-aminothiophenols with nitriles. mdpi.com Another approach involves the reaction with trifluoroacetonitrile (B1584977) (CF₃CN), generated in situ, to produce 2-trifluoromethyl benzothiazoles in good to excellent yields. rsc.org The mechanism generally involves an initial nucleophilic attack of the amino group on the electrophilic carbon, followed by an intramolecular cyclization involving the thiol group and subsequent aromatization, often through oxidation. ekb.eg

Table 1: Catalysts for Condensation of 2-Aminothiophenol with Aldehydes
Catalyst SystemSolventConditionsKey AdvantagesReference
H₂O₂/HClEthanolRoom TemperatureExcellent yields, short reaction times organic-chemistry.orgmdpi.comchemicalbook.com
Rice Husk Activated CarbonWaterRoom TemperatureGreen catalyst, high yield ekb.eg
ZnO NanoparticlesEthanol/WaterRefluxReusable catalyst mdpi.com
Visible Light/Photocatalyst-Air AtmosphereMetal-free, uses light energy mdpi.com
Samarium TriflateWaterMild ConditionsReusable, green solvent organic-chemistry.org

Cyclization Approaches for 1,3-Benzothiazole Formation

Beyond direct condensation, intramolecular cyclization reactions represent another major pathway to the benzothiazole nucleus. mdpi.com These methods often start with a pre-formed N-aryl thioamide or a related structure.

One of the classic methods is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide (B76249) in an alkaline solution. mdpi.comnrochemistry.com This method is particularly effective for synthesizing specific isomers, as the cyclization occurs onto a carbon atom ortho to the anilido nitrogen. nrochemistry.com More modern approaches utilize different catalysts and conditions. For example, intramolecular C-S cross-coupling of ortho-iodothioanilides can be promoted by KOtBu with a catalytic amount of phenanthroline to give a wide variety of 2-substituted benzothiazoles in excellent yields. acs.org

Another significant cyclization strategy involves starting with ortho-halogenated anilines or related compounds. organic-chemistry.orgmdpi.com For instance, 2-substituted benzothiazoles can be synthesized from ortho-halothioureas using copper(I) or palladium(II) as catalysts. mdpi.com A metal-free approach involves the DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-promoted intramolecular cyclization of thioformanilides, which proceeds at room temperature with high yields. rsc.org This reaction is believed to occur via a sulfanyl (B85325) radical, followed by homolytic radical cyclization and aromatization. rsc.org

Green Chemistry Principles and Sustainable Methodologies in 1,3-Benzothiazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign and sustainable methods for benzothiazole synthesis. organic-chemistry.orgjk-sci.com These "green" approaches focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Key strategies in green benzothiazole synthesis include:

Use of Green Solvents: Water is an ideal green solvent, and several methods have been developed for benzothiazole synthesis in aqueous media. organic-chemistry.orgalfa-chemistry.comtcichemicals.com For example, samarium triflate has been used as a reusable acid catalyst for the condensation of 2-aminothiophenols and aldehydes in water. organic-chemistry.org

Solvent-Free Conditions: Many reactions are now designed to proceed without a solvent, often with the aid of microwave irradiation. indexcopernicus.com The condensation of 2-aminothiophenol with fatty acids, catalyzed by P₄S₁₀, can be completed in minutes under solvent-free microwave conditions. mdpi.com

Use of Biocatalysts: Enzymes and whole-cell systems like baker's yeast can catalyze the formation of benzothiazoles under mild conditions, offering high selectivity and reducing the need for chemical catalysts. mdpi.com

Metal-Free Catalysis: To avoid the toxicity and cost associated with heavy metals, metal-free catalytic systems are being explored. organic-chemistry.orgrsc.org Carbon tetrabromide (CBr₄) has been reported as a halogen bond donor catalyst for the synthesis of 2-substituted benzothiazoles from thioamides under solvent- and metal-free conditions. rsc.org Another innovative approach uses a CO₂-alcohol system to generate alkyl carbonic acid in situ, which then catalyzes the condensation of 2-aminothiophenol and aldehydes under mild conditions. wikipedia.orgacs.org

Table 2: Examples of Green Synthesis Methodologies for Benzothiazoles
Green PrincipleMethodologyReactantsCatalyst/ConditionsReference
Green SolventCondensation2-Aminothiophenol, AldehydesSamarium triflate / Water organic-chemistry.org
Solvent-FreeCondensation2-Aminothiophenol, Fatty AcidsP₄S₁₀ / Microwave mdpi.com
Renewable FeedstockCyclization2-Aminothiophenols, CO₂Diethylsilane / DBN mdpi.com
Metal-Free CatalysisCyclizationThioamides, 2-AminothiophenolCBr₄ / Solvent-free rsc.org
Energy EfficiencyCondensation2-Aminothiophenols, AldehydesVisible light / Air mdpi.com

Targeted Synthesis of 2-(2,2-Dichloroethenyl)-1,3-Benzothiazole

The synthesis of this compound requires a specific strategy to construct the dichloroethenyl (Cl₂C=CH-) group at the C2 position. While direct reports for this exact molecule are scarce in the surveyed literature, its synthesis can be plausibly achieved through established olefination reactions starting from a suitable precursor.

Precursor Synthesis and Reaction Optimization for Dichloroethenyl Moiety Introduction

The most logical precursor for introducing the 2,2-dichloroethenyl group is 2-formylbenzothiazole . This aldehyde can be synthesized via several routes. A common method involves the condensation of 2-aminothiophenol with an appropriate C2-synthon, such as glyoxylic acid or its derivatives, followed by decarboxylation or other modifications. Alternatively, oxidation of the readily available 2-methylbenzothiazole (B86508) using an appropriate oxidizing agent like selenium dioxide can yield 2-formylbenzothiazole.

Another potential precursor is 2-(trichloromethyl)benzothiazole . This compound can be prepared by the reaction of 2-aminothiophenol with chloral (B1216628) hydrate (B1144303) or trichloroacetic acid derivatives. acs.org Subsequent reaction of this precursor could potentially lead to the target molecule via elimination.

The synthesis of 2-formylbenzothiazole is a critical first step. Optimization of this step would involve selecting the most efficient and high-yielding method, whether through oxidation of 2-methylbenzothiazole or direct condensation, to ensure a good supply of the key intermediate for the subsequent olefination step.

Specific Reaction Conditions and Catalytic Systems for 2-(2,2-Dichloroethenyl) Formation

With 2-formylbenzothiazole as the precursor, the formation of the 2,2-dichloroethenyl group can be achieved using olefination reactions that generate a dichloromethylene species.

A highly relevant method is a variation of the Wittig reaction , such as the Appel reaction or the Corey-Fuchs reaction . organic-chemistry.orgorganic-chemistry.org

Appel-type Reaction: This reaction typically converts alcohols to alkyl halides but can be adapted for aldehydes. The reaction of 2-formylbenzothiazole with triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) would be a direct route. organic-chemistry.orgwikipedia.org The PPh₃ reacts with CCl₄ to form a phosphorus ylide (Ph₃P=CCl₂) or a related reactive species. This species then reacts with the aldehyde functionality of 2-formylbenzothiazole to form the C=C double bond, yielding this compound and triphenylphosphine oxide as a byproduct. rsc.orgwikipedia.org The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or acetonitrile.

Corey-Fuchs-type Reaction: Although classically used to make alkynes from aldehydes via a dibromoalkene intermediate, the first step of the Corey-Fuchs reaction is the synthesis of a 1,1-dihaloalkene. jk-sci.comalfa-chemistry.comtcichemicals.comwikipedia.org By analogy, reacting 2-formylbenzothiazole with carbon tetrabromide (CBr₄) and triphenylphosphine would generate the corresponding 2-(2,2-dibromoethenyl)-1,3-benzothiazole. A similar reaction using CCl₄ and PPh₃ would be expected to yield the desired dichloro-analogue. The reaction involves the in-situ formation of a dichloromethylenephosphorane which then undergoes a Wittig-type olefination with the aldehyde.

An alternative, though likely more complex, route could involve the partial reduction or controlled elimination from 2-(trichloromethyl)benzothiazole . acs.org This might be achieved using a reducing agent like a metal (e.g., zinc) or a phosphine (B1218219) in a controlled manner to eliminate a single chlorine atom and form the double bond. However, controlling the reaction to prevent over-reduction or other side reactions could be challenging.

Advanced Derivatization Strategies for 2-Substituted 1,3-Benzothiazoles and Hybrid Molecules

Advanced derivatization of the 1,3-benzothiazole system is a cornerstone for the development of new therapeutic agents and functional materials. These strategies focus on the functionalization at the 2-position of the thiazole ring, modification of the benzene ring, and the creation of hybrid molecules that combine the benzothiazole nucleus with other pharmacologically relevant scaffolds.

Functionalization at the 2-Position of the 1,3-Benzothiazole Nucleus

The C2 position of the 1,3-benzothiazole ring is a primary site for chemical modification due to its reactivity. wikipedia.org A multitude of synthetic methods have been developed to introduce a wide array of substituents at this position, significantly expanding the chemical space of benzothiazole derivatives. mdpi.com

One of the most common and versatile methods for the synthesis of 2-substituted benzothiazoles is the condensation reaction of 2-aminothiophenol with various carbonyl-containing compounds. mdpi.commdpi.com This approach allows for the introduction of diverse alkyl and aryl groups at the 2-position. For instance, the reaction with aldehydes or their derivatives, often catalyzed by acids or oxidizing agents, yields 2-aryl- or 2-alkylbenzothiazoles. mdpi.commdpi.com Guo and colleagues reported an efficient synthesis using H₂O₂/HCl as a catalyst, which works well for both electron-donating and electron-withdrawing substituents on the aldehyde. mdpi.com Similarly, ketones can be used to produce 2,2-disubstituted benzothiazolines, which can be subsequently oxidized to the corresponding 2-substituted benzothiazoles. mdpi.com

Carboxylic acids and their derivatives, such as acyl chlorides, are also valuable starting materials for 2-position functionalization. researchgate.net The condensation of 2-aminothiophenol with carboxylic acids can be promoted by coupling agents or conducted under high-temperature conditions. indexcopernicus.comekb.eg A solvent-free approach reacting 2-aminothiophenol with benzoyl chlorides at room temperature has been shown to be a rapid and efficient method. researchgate.net For example, the reaction of 2-aminobenzenethiol with 2-chloroacetyl chloride under microwave irradiation leads to the formation of 2-(chloromethyl)-1,3-benzothiazole, a versatile intermediate for further derivatization. chemicalbook.com

The introduction of heteroatoms at the 2-position is another important strategy. 2-Aminobenzothiazoles and 2-mercaptobenzothiazoles are key building blocks that can be further functionalized. nih.gov For example, the amino group of 2-aminobenzothiazole (B30445) can be acylated or used in coupling reactions to introduce a variety of substituents. mdpi.com The thiol group of 2-mercaptobenzothiazole (B37678) can be S-alkylated or S-arylated to generate thioether derivatives. nih.gov

Below is a table summarizing various synthetic methods for functionalizing the 2-position of the benzothiazole nucleus.

Starting Material (with 2-aminothiophenol)Reagent/CatalystProduct TypeReference(s)
AldehydesH₂O₂/HCl2-Aryl/Alkyl-benzothiazoles mdpi.com
KetonesReflux2,2-Disubstituted-benzothiazolines mdpi.com
Carboxylic AcidsPPSE2-Substituted-benzothiazoles indexcopernicus.com
Acyl ChloridesSolvent-free, rt2-Aryl-benzothiazoles researchgate.net
2-Chloroacetyl chlorideMicrowave2-(Chloromethyl)-1,3-benzothiazole chemicalbook.com

Modifications on the Benzothiazole Benzene Ring

While functionalization at the 2-position is common, modifications on the fused benzene ring offer another avenue for creating structural diversity and modulating the electronic properties of the benzothiazole core. mdpi.com These modifications can be achieved through various synthetic strategies, including electrophilic aromatic substitution and modern cross-coupling reactions.

Substituents on the benzene ring of the starting aniline (B41778) precursor are carried through the cyclization reaction to form the benzothiazole. For example, using substituted 2-aminothiophenols allows for the synthesis of benzothiazoles with functional groups at the 4-, 5-, 6-, or 7-positions. organic-chemistry.org Electron-withdrawing groups like nitro (NO₂) and halogens (Cl, F) have been incorporated into the benzothiazole ring to synthesize compounds with specific biological activities. nih.gov

Direct C-H functionalization of the benzothiazole benzene ring is a more advanced and atom-economical approach. researchgate.net For instance, iridium-catalyzed C-H borylation has been used for the regioselective functionalization of 2,1,3-benzothiadiazole, a related heterocyclic system, at the C4, C5, C6, and C7 positions. nih.govacs.orgdiva-portal.org These borylated intermediates can then undergo further transformations, such as Suzuki cross-coupling reactions, to introduce a wide range of substituents. nih.govacs.org This methodology provides a powerful tool for accessing previously difficult-to-synthesize substituted benzothiazoles. nih.govacs.org

The following table highlights different approaches for modifying the benzothiazole benzene ring.

StrategyMethodPosition(s) FunctionalizedResulting FunctionalityReference(s)
Pre-functionalizationUse of substituted 2-aminothiophenols4, 5, 6, 7Various (e.g., NO₂, Cl, F) nih.govorganic-chemistry.org
C-H FunctionalizationIr-catalyzed C-H borylation4, 5, 6, 7Boryl groups for further coupling nih.govacs.orgdiva-portal.org
Electrophilic Aromatic SubstitutionHarsh conditionsC4 and C7Various electrophilic substituents nih.govdiva-portal.org

Synthesis of Novel Hybrid Scaffolds Incorporating 1,3-Benzothiazole

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. The 1,3-benzothiazole nucleus is an excellent candidate for this approach, and numerous hybrid molecules incorporating this scaffold have been synthesized. mdpi.com These hybrids often exhibit enhanced biological activity or a broader spectrum of action compared to the individual components.

One common strategy involves linking the benzothiazole moiety to other heterocyclic rings known for their biological relevance. For example, benzothiazole-profen hybrid amides have been synthesized by coupling 2-aminobenzothiazole with various profens using DCC as a coupling agent. mdpi.com Hybrid compounds containing benzothiazole and pyrazole (B372694) moieties have also been reported. nih.gov

The synthesis of benzothiazole-triazole hybrids is another area of active research. These compounds can be prepared through multi-step sequences, often involving the functionalization of a 2-mercaptobenzothiazole derivative followed by cyclization to form the triazole ring. nih.gov Similarly, benzothiazole-thiadiazole hybrids have been developed as potential kinase inhibitors. nih.gov These are often synthesized by reacting a chloroacetamide derivative of benzothiazole with a substituted thiadiazole-2-thiol. nih.gov The synthesis of benzothiazole hybrids with cyanothiouracil has also been reported. nih.govresearchgate.net

The table below provides examples of novel hybrid scaffolds incorporating the 1,3-benzothiazole nucleus.

Hybrid ScaffoldSynthetic ApproachLinkerBiological Target/ApplicationReference(s)
Benzothiazole-ProfenDCC-mediated amide couplingAmideAnti-inflammatory mdpi.com
Benzothiazole-PyrazoleMulti-step synthesis-Anticonvulsant nih.gov
Benzothiazole-TriazoleMulti-step synthesisThioetherAntimicrobial rsc.org
Benzothiazole-ThiadiazoleNucleophilic substitutionThioetherKinase inhibitors (VEGFR-2, BRAF) nih.gov
Benzothiazole-CyanothiouracilMulti-step synthesisThioetherVEGFR-2 inhibitors nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization in 1,3 Benzothiazole Research

Chromatographic Methods for Purity Assessment and Isolation in Research Contexts

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Benzothiazole (B30560) CompoundsNo GC-MS analysis methods or findings have been published specifically for 2-(2,2-dichloroethenyl)-1,3-benzothiazole.

Due to the absence of research on this specific compound, the generation of data tables and detailed research findings is not feasible. To maintain scientific accuracy and adhere strictly to the user's request of focusing solely on "this compound," no information from related benzothiazole derivatives can be substituted.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of benzothiazole compounds in complex mixtures such as wastewater and environmental samples. researchgate.netual.es Its high sensitivity and selectivity allow for the detection and quantification of these compounds at very low concentrations, often in the nanogram-per-liter (ng/L) range. researchgate.netnih.gov The coupling of liquid chromatography with tandem mass spectrometry is particularly advantageous for analyzing polar and thermolabile compounds, which can be challenging to analyze by other methods like gas chromatography. ual.es

In LC-MS/MS analysis of benzothiazoles, a triple quadrupole (QqQ) mass spectrometer is commonly used, operating in Multiple Reaction Monitoring (MRM) mode. researchgate.netmac-mod.com This mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target analyte. The choice of ionization source is critical; electrospray ionization (ESI) is frequently employed and can be operated in either positive or negative ion mode, depending on the specific chemical properties of the benzothiazole derivative. nih.gov For instance, compounds like benzothiazole and 2-methylbenzothiazole (B86508) are typically detected in positive ion mode, while 2-hydroxybenzothiazole (B105590) and 2-mercaptobenzothiazole (B37678) are determined in negative ion mode. nih.gov This dual-mode approach may sometimes require two separate analytical runs to cover a diverse range of benzothiazole analytes within a single sample. nih.gov

For the analysis of complex samples like urban or industrial wastewater, matrix effects such as ion suppression can be a significant challenge. ual.esnih.gov To overcome this, strategies like matrix-matched calibration or the standard addition method are often recommended to ensure accurate quantification. nih.gov

Below is a table summarizing typical parameters used in LC-MS/MS methods for the analysis of benzothiazole derivatives. While specific transition data for this compound is not detailed in the cited literature, the methodology is directly applicable.

Table 1: Illustrative LC-MS/MS Parameters for Benzothiazole Analysis

ParameterSettingReference
Chromatography
ColumnACE 3 C8 (50 x 2.1 mm) mac-mod.com
Mobile Phase A0.1% formic acid in H₂O mac-mod.com
Mobile Phase B0.1% formic acid in MeCN mac-mod.com
Flow Rate0.12 mL/min mac-mod.com
Injection Volume5 µL mac-mod.com
Mass Spectrometry
InstrumentSciex API 2000 LC-MS/MS mac-mod.com
Ionization SourceTurboIonSpray (ESI) mac-mod.com
Ionization ModePositive & Negative MRM mac-mod.com
Ion Spray Voltage± 4200V mac-mod.com
Ion Source Temp.120°C mac-mod.com
MRM Transitions (m/z)
Benzothiazole136 > 109 (Quantifier) 136 > 65 (Confirmatory) mac-mod.com
2-Methylbenzothiazole150 > 109 (Quantifier) 150 > 65 (Confirmatory) mac-mod.com

Advanced Extraction and Sample Preparation Techniques for Benzothiazole Compounds in Research Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of benzothiazole compounds, especially when they are present at trace levels in complex matrices like sewage sludge or industrial effluents. nih.gov The primary goals of extraction and sample preparation are to isolate the target analytes from interfering matrix components, concentrate them to detectable levels, and present them in a solvent compatible with the analytical instrument. Several advanced techniques have been developed and optimized for this purpose.

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is the most commonly employed technique for extracting benzothiazole compounds from aqueous samples, including municipal and industrial wastewater. researchgate.net It is favored for its efficiency, versatility, and ability to handle larger sample volumes, leading to lower detection limits. nih.gov

The methodology involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The target analytes are retained on the sorbent while the bulk of the sample matrix passes through. The retained analytes are then eluted with a small volume of an appropriate organic solvent. The choice of sorbent is crucial for achieving high recovery rates. For the broad range of polarities exhibited by benzothiazole derivatives, polymeric sorbents based on divinylbenzene-N-vinylpyrrolidone are frequently used. nih.gov These sorbents allow for reversed-phase interactions. nih.gov In some methods, mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms are used to enhance selectivity, particularly for separating acidic or basic interferences from the target analytes. nih.gov

Research has demonstrated that SPE, followed by LC-MS/MS analysis, can achieve method limits of detection (MLDs) for various benzothiazoles in the range of 0.1 to 58 ng/L in ultrapure water and 2 to 322 ng/L in more complex secondary wastewater. nih.gov

Table 2: Overview of SPE Methods for Benzothiazole Extraction

ParameterDescriptionReference
Application Determination of benzothiazoles in municipal wastewater. nih.gov
Sorbent Type Polymeric sorbent. nih.gov
Elution Solvent Not specified, but suitable for LC-MS analysis. nih.gov
Post-Extraction Analysis LC-MS with electrospray ionization (ESI). nih.gov
Quantification Limits 20 to 200 ng/L in treated wastewater. nih.gov
Application Simultaneous determination of benzotriazoles and benzothiazoles. nih.gov
Sorbent Type Mixed-mode SPE cartridge (MAX) with quaternary amine groups. nih.gov
Elution Solvent Methanol–acetone 7:3 (v/v). nih.gov
Post-Extraction Analysis LC-MS/MS. nih.gov
Quantification Limits 0.002–0.29 ng/mL in surface, urban, and industrial wastewater. nih.gov

Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction (LLE) is a fundamental and versatile separation technique used to isolate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous solution and an organic solvent. phenomenex.com This method is valuable for its simplicity and speed, requiring minimal specialized equipment. phenomenex.com

In the context of benzothiazole research, LLE can be applied to partition target compounds from an aqueous phase into an organic solvent. researchgate.net The efficiency of the extraction depends on the partition coefficient of the analyte, the pH of the aqueous phase (which can alter the charge state and solubility of ionizable benzothiazoles), and the choice of organic solvent. While SPE is more common for environmental water analysis, LLE remains a powerful tool, particularly in synthetic chemistry for purifying reaction products or for extracting analytes from certain sample matrices where SPE may be less effective. researchgate.netphenomenex.comyoutube.com The technique is a cornerstone of organic chemistry for separating compounds based on their chemical properties, such as acidity or basicity, by performing reactive extractions. youtube.com

Ultrasound-Assisted Solvent Extraction (UASE) in Benzothiazole Research

Ultrasound-Assisted Solvent Extraction (UASE), also known as sonication, is an efficient method for extracting organic compounds from solid and semi-solid matrices. researchgate.net This technique utilizes the energy of ultrasound waves (typically in the 20-100 kHz range) to enhance the extraction process. google.com The acoustic cavitation created by the ultrasound generates high-energy micro-environments that disrupt the sample matrix, increase the surface area of contact between the sample and the solvent, and accelerate the mass transfer of the analytes into the solvent. google.com

UASE offers several advantages, including reduced extraction times, lower solvent consumption, and often improved extraction yields compared to conventional methods. kjscollege.com In benzothiazole research, UASE is particularly useful for extracting target compounds from solid samples like soil, sediment, or sewage sludge. researchgate.net Furthermore, ultrasound irradiation has been successfully employed as a green chemistry tool to accelerate the synthesis of 2-substituted benzothiazoles, demonstrating its effectiveness in processes involving these compounds. kjscollege.comnih.gov The use of ultrasound can significantly shorten reaction times and improve yields, often under solvent-free conditions, making the process more environmentally benign. kjscollege.com

Structure Activity Relationship Sar Studies and Rational Design of 2 2,2 Dichloroethenyl 1,3 Benzothiazole Analogues

Elucidation of Crucial Pharmacophoric Features Essential for Biological Activity in 1,3-Benzothiazole Derivatives

The 1,3-benzothiazole scaffold is a key pharmacophore found in a wide array of biologically active compounds. nih.govbenthamscience.com Its unique structural and electronic properties make it a versatile building block in drug design. nih.govpharmacyjournal.in The biological activities of benzothiazole (B30560) derivatives are highly dependent on the nature and position of their substituents. researchgate.net

Key pharmacophoric features often include:

The Benzothiazole Nucleus: This bicyclic system, comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a fundamental structural element for activity. benthamscience.com The electron-rich nature of the heteroatoms, nitrogen and sulfur, plays a significant role in molecular interactions. nih.gov

Hydrogen Bond Acceptors/Donors: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets. researchgate.net Substituents on the benzothiazole ring or at the C-2 position can introduce additional hydrogen bond donor or acceptor sites.

Hydrophobic and Aromatic Features: The benzene part of the benzothiazole ring provides a hydrophobic and aromatic surface that can engage in van der Waals and pi-stacking interactions with biological macromolecules. researchgate.net

Substituent Positions: The most favorable positions for substitution on the benzothiazole skeleton to influence biological activity are typically the C-2, C-5, and C-6 positions. benthamscience.comresearchgate.net

A pharmacophore model for certain benzothiazole derivatives highlights the importance of hydrogen-bond acceptors, hydrophobic regions, and aromatic rings in defining their biological activity. researchgate.net

Impact of Substitutions on the Dichloroethenyl Moiety on Biological Potency and Selectivity

Future studies could explore replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or with bioisosteric groups to modulate the electronic and lipophilic properties, which in turn could fine-tune the biological potency and selectivity.

Influence of Substituents at Positions C-2, C-4, C-5, C-6, and C-7 of the Benzothiazole Ring on Biological Activity

The biological activity of benzothiazole derivatives can be significantly modulated by the introduction of various substituents on the benzene ring. researchgate.netnih.gov The position and electronic nature of these substituents are key factors.

C-2 Position: The C-2 position is the most commonly substituted and is considered a critical determinant of biological activity. nih.govbenthamscience.comresearchgate.net A wide variety of functional groups, from simple chemical functions to more complex heterocyclic systems, have been introduced at this position to generate diverse pharmacological effects. researchgate.net For instance, 2-aryl-benzothiazoles have shown potential as anticancer agents and radioactive amyloid imaging agents. rsc.org The introduction of a phenyl or substituted phenyl group at the C-2 position has been associated with anticancer, anti-TB, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.in

C-4 Position: Substitution at the C-4 position can also influence biological activity. For example, in a series of anti-inflammatory 2-amino-benzothiazole derivatives, the introduction of electron-withdrawing groups like Cl, OCH3, and NO2 at position C-4 showed a significant increase in anti-inflammatory activity. rsc.org

C-5 Position: The C-5 position is another favorable site for substitution. researchgate.net In some instances, a methoxy (B1213986) group at the C-5 position of the benzothiazole ring was found to reduce binding potency and biological activity, possibly by affecting the compound's conformation. rsc.org

C-6 Position: The C-6 position is frequently highlighted as a key position for substitution to enhance biological activity. benthamscience.comnih.gov The presence of a nitro or cyano group at the C-6 position has been found to increase antiproliferative activity. nih.gov In another study, the replacement of a cationic amidine fragment at the C-6 position with an ammonium (B1175870) group led to an increase in antitumor activity against other types of tumor cells. nih.gov The introduction of electron-donor substituents at the C-6 position in the benzothiazole fragment, combined with electron-acceptor substituents in an aniline (B41778) phenyl ring of a different part of the molecule, resulted in the highest antitumor effect in a series of 2-hydrazinobenzothiazoles. nih.gov

C-7 Position: The introduction of a chloro group at the C-7 position in a 2-aminobenzothiazole (B30445) derivative resulted in a compound with promising activity against non-small-cell lung cancer cell lines. rsc.org

The following table summarizes the observed effects of substituents at different positions on the benzothiazole ring.

PositionSubstituent TypeObserved Effect on Biological ActivityReference
C-2 Phenyl, Substituted PhenylAnticancer, Anti-TB, Anticonvulsant, Anti-inflammatory pharmacyjournal.in
C-4 Electron-withdrawing (e.g., Cl, OCH3, NO2)Increased anti-inflammatory activity rsc.org
C-5 MethoxyReduced binding potency and biological activity rsc.org
C-6 Nitro, CyanoIncreased antiproliferative activity nih.gov
C-6 Electron-donatingEnhanced antitumor effect (in specific series) nih.gov
C-7 ChloroPromising activity against non-small-cell lung cancer rsc.org

Conformational Analysis and Stereochemical Considerations in Benzothiazole SAR

The three-dimensional arrangement of a molecule (its conformation and stereochemistry) is critical for its interaction with a biological target. While specific conformational analyses for 2-(2,2-dichloroethenyl)-1,3-benzothiazole were not found in the reviewed literature, the general principles of conformational analysis are highly relevant to its SAR.

The flexibility or rigidity of the molecule, determined by rotatable bonds, will dictate the accessible conformations. The dichloroethenyl group at C-2 introduces a degree of conformational flexibility around the bond connecting it to the benzothiazole ring. The preferred conformation for binding to a biological target is likely to be the one that minimizes steric hindrance and optimizes interactions with the active site.

For other heterocyclic systems, such as 1,4-benzodiazepine-2-ones, the importance of stereochemistry has been highlighted, with studies focusing on the most stable conformers. arxiv.org It is known that different conformations of a molecule can lead to different interactions and binding profiles with enzymes. rsc.org Therefore, understanding the conformational preferences of this compound and its analogues is an important aspect of its SAR that warrants further investigation, potentially through computational modeling techniques.

Exploration of Bioisosteric Replacements in 1,3-Benzothiazole Scaffolds

Bioisosteric replacement is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov This approach can be applied to both the substituents and the core scaffold of a molecule. nih.govresearchgate.net

For the 1,3-benzothiazole scaffold, various bioisosteric replacements can be considered. For example, the benzothiazole ring itself could potentially be replaced by other bicyclic aromatic systems that maintain a similar spatial arrangement of key interaction points. The goal of such a "scaffold hop" would be to discover novel chemical series with improved properties. nih.govchemrxiv.org

More commonly, bioisosteric replacements are applied to the substituents on the benzothiazole ring. For instance, a halogen atom like chlorine could be replaced by a trifluoromethyl group (CF3) or a cyano group (CN), which are of similar size but have different electronic properties. cambridgemedchemconsulting.com Similarly, a hydroxyl group (-OH) could be replaced by an amino group (-NH2) or a thiol group (-SH).

The following table provides examples of classical bioisosteric replacements that could be explored in the rational design of novel 1,3-benzothiazole analogues.

Original GroupPotential BioisosteresReference
-H-D, -F cambridgemedchemconsulting.com
-Cl-Br, -CF3, -CN, -SH, PH2 cambridgemedchemconsulting.com
-CH3-NH2, -OH, -F, -Cl cambridgemedchemconsulting.com
PhenylPyridyl, Thiophene, 4-Fluorophenyl cambridgemedchemconsulting.com
-O--S-, -NH-, -CH2- cambridgemedchemconsulting.com
-C=-N= cambridgemedchemconsulting.com

The application of bioisosteric replacement strategies to this compound could lead to the discovery of new analogues with enhanced biological profiles.

Computational Chemistry and Molecular Modeling of 2 2,2 Dichloroethenyl 1,3 Benzothiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity of Benzothiazoles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy levels of a molecule, which in turn dictate its structure, stability, and reactivity. scirp.orgresearchgate.net For benzothiazole (B30560) derivatives, these calculations provide a theoretical framework to interpret their biological and chemical behavior. researchgate.netcore.ac.uk

Density Functional Theory (DFT) has become one of the most popular and effective quantum chemical methods for studying molecular systems, offering a favorable balance between computational cost and accuracy. scirp.orgnih.gov DFT is used to investigate the electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction. nih.gov In the context of benzothiazole research, DFT is widely applied to optimize molecular geometries, calculate vibrational frequencies for comparison with experimental infrared and Raman spectra, and explore electronic properties. researchgate.netcore.ac.ukmdpi.com

Researchers commonly use functionals like Becke's three-parameter exchange function with the Lee–Yang–Parr correlation functional (B3LYP) combined with basis sets such as 6-31G or 6-311G to perform these calculations. scirp.orgnih.govmdpi.comresearchgate.net Such studies on benzothiazole derivatives have been used to:

Analyze Molecular Geometry: Determine bond lengths, bond angles, and dihedral angles of the optimized ground state structure. researchgate.netmdpi.com

Predict Reactivity: Use Molecular Electrostatic Potential (MEP) maps to identify nucleophilic and electrophilic sites on the molecule, which are crucial for understanding how the molecule interacts with other reagents or biological receptors. scirp.org

Determine Thermodynamic Properties: Calculate parameters like heat of formation, entropy, and zero-point energy. scirp.orgnih.gov

Investigate Charge Distribution: Employ Natural Bond Orbital (NBO) analysis to understand charge delocalization and intramolecular charge transfer (ICT), which can be correlated with the molecule's stability and electronic properties. scirp.orgcore.ac.uknih.gov

The table below summarizes typical parameters used in DFT studies of benzothiazole derivatives.

Parameter Typical Methodology Information Gained References
Geometry Optimization B3LYP/6-311G(d,p)Optimized bond lengths, bond angles, and dihedral angles. mdpi.com
Vibrational Frequencies B3LYP/6-311++G(d,p)Simulated IR and Raman spectra for comparison with experimental data. researchgate.netcore.ac.uk
Electronic Properties TD-DFT, B3LYP/6-31G(d,p)Excitation energies, oscillator strengths, HOMO-LUMO energy gap. researchgate.networldscientific.com
Reactivity Analysis B3LYP/6-31+G(d,p) for MEP and NBOIdentification of reactive sites, analysis of hyperconjugative interactions and stability. scirp.org

This table is interactive. Click on the headers to sort.

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that are spread across the entire molecule. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. mdpi.com A small energy gap suggests that a molecule is more reactive and kinetically less stable, as electrons can be more easily excited to a higher energy level. mdpi.com

While DFT is highly accurate, for larger systems or high-throughput screening, semi-empirical methods like PM6 (Parameterization Method 6) offer a faster alternative. semichem.com PM6 is an NDDO-based (Neglect of Diatomic Differential Overlap) method that is parameterized using experimental and high-level computational data to provide a good balance of speed and accuracy for a wide range of molecules, including those with transition metals. semichem.comnih.gov These methods are well-suited for calculating electronic properties such as ionization potentials, dipole moments, and heats of formation, and for performing initial geometry optimizations before more rigorous calculations. semichem.comresearchgate.net

The HOMO-LUMO energy gap is a descriptor frequently used in computational studies of benzothiazoles to correlate structure with activity. nih.govmdpi.comresearchgate.net

Benzothiazole Derivative HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Reference
2-(phenylamino)-benzothiazole-5.74-1.034.71 mdpi.com
2-((4-chlorophenyl)amino)-benzothiazole-5.84-1.224.62 mdpi.com
2-((4-methoxyphenyl)amino)-benzothiazole-5.57-0.934.64 mdpi.com
4,7-di(thiophen-2-yl)benzothiadiazole (2d)-5.12-2.652.47 mdpi.com
4,7-bis(5-bromothiophen-2-yl)benzothiadiazole-5.24-2.962.28 mdpi.com

This table is interactive and presents example data for different benzothiazole derivatives to illustrate the concept.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. wjarr.com This method is central to structure-based drug design, as it helps to elucidate the binding mechanism of potential drug candidates at the molecular level. biointerfaceresearch.com For benzothiazole derivatives, docking studies are crucial for predicting their interaction with various biological targets, such as enzymes implicated in cancer, microbial infections, or inflammatory diseases. biointerfaceresearch.comnih.govnih.gov

Molecular docking simulations predict how a ligand, such as a derivative of 2-(2,2-dichloroethenyl)-1,3-benzothiazole, fits into the active site or an allosteric site of a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to estimate the binding affinity for each pose. wjarr.comwhba1990.org A lower (more negative) docking score generally indicates a more favorable binding affinity. wjarr.com

Software such as AutoDock and Molegro Virtual Docker are commonly used for these simulations. wjarr.comnih.govmdpi.com Studies on various benzothiazole derivatives have successfully predicted their binding to a range of targets, including:

Dihydropteroate Synthase (DHPS): An enzyme essential for folate synthesis in bacteria, making it a target for antimicrobial agents. nih.gov

Mitogen-Activated Protein Kinases (MAPKs): Such as ERK2 and p38α, which are important targets in cancer and inflammation research. nih.gov

GABA Receptors: Targeted for developing anticonvulsant agents. wjarr.com

BCL-2 Family Proteins: Key regulators of apoptosis, targeted in cancer therapy. researchgate.net

The following table provides examples of benzothiazole derivatives and their predicted binding affinities to various protein targets.

Compound/Derivative Class Protein Target Docking Score (kcal/mol) or Finding Reference
Benzothiazole-thiazolidinone hybrid (Compound 5b)CYP450 3A4-8.634 (More potent than standard Ketoconazole) researchgate.net
Benzothiazole derivatives (SDZ series)GABA-A Receptor (1OHV)Scores ranging from -104.23 to -121.56 (MolDock Score) wjarr.com
Benzothiazole-based 1,3,4-thiadiazole (B1197879) derivativesDihydrofolate Reductase (DHFR)Docking studies were performed to evaluate binding. mdpi.com
Benzothiazole-pyrazolone derivative (Compound 16b)Dihydropteroate Synthase (DHPS)Showed strong binding interactions within the PABA pocket, consistent with potent enzyme inhibition (IC50 = 7.85 µg/mL). nih.gov
An allosteric inhibitor with a benzothiazole moietyERK2 and p38α MAPKBound to the allosteric sites of both kinases, but in distinct manners, providing a basis for designing selective inhibitors. nih.gov

This table is interactive. Click on the headers to sort.

Beyond predicting binding affinity, a crucial output of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the amino acid residues of the receptor. nih.gov These non-covalent interactions are responsible for the stability of the protein-ligand complex. Key interactions analyzed include:

Hydrogen Bonds: These are strong, directional interactions between a hydrogen bond donor (like an N-H or O-H group) and an acceptor (like an oxygen or nitrogen atom). They are often critical for ligand recognition and binding specificity. wjarr.com

Hydrophobic Interactions: These occur between nonpolar groups of the ligand and nonpolar residues of the protein's binding pocket, driven by the displacement of water molecules.

Van der Waals Forces: Weak, short-range attractions between all atoms.

Pi-Pi Stacking and Pi-Cation Interactions: Involving aromatic rings, which are present in the benzothiazole core.

For example, in a study of benzothiazole derivatives targeting the DHPS enzyme, potent compounds were found to form arene-H interactions with the Lys220 residue within the enzyme's active site. nih.gov Similarly, docking of anticonvulsant benzothiazoles into the GABA receptor showed multiple hydrogen bond interactions with key amino acids like N-Glu109 and N-Asn110. wjarr.com Analyzing these specific interactions provides a rational basis for modifying the ligand's structure to enhance its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Benzothiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. chula.ac.thnih.gov The fundamental principle is that the structural properties of a molecule, encoded by numerical values called "descriptors," determine its activity. scholars.direct Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds. elsevierpure.com

For benzothiazole derivatives, QSAR studies have been employed to develop models that predict their anticancer, antimicrobial, or other pharmacological activities. nih.govchula.ac.th The process typically involves:

Data Set Collection: Assembling a series of benzothiazole compounds with experimentally measured biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors. scholars.directchula.ac.th

Model Generation: Using statistical methods, most commonly multiple linear regression (MLR), to generate an equation that relates a combination of descriptors to the biological activity. chula.ac.thelsevierpure.com

Model Validation: Rigorously validating the model's statistical significance and predictive power using internal (e.g., cross-validation, q²) and external validation techniques (using a test set of compounds not included in model generation). scholars.directchula.ac.th

A study on benzothiazole derivatives for anticancer activity used Group-based QSAR (G-QSAR) to identify that the presence of hydrophobic groups at one position (R1) and specific electronic properties at another (R2) were key to potentiating activity. chula.ac.th Another QSAR study on benzimidazole (B57391) derivatives, a related heterocycle, found that anthelmintic activity was correlated with the dipole moment, HOMO energy, and the most negative atomic charge. scholars.direct

The general form of a QSAR equation is: Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ Where D₁, D₂, etc., are the molecular descriptors and c₁, c₂, etc., are their coefficients determined by the regression analysis.

QSAR Model Example (Anticancer Benzothiazoles) Details Reference
Statistical Method Group-based QSAR (G-QSAR) with Multiple Linear Regression (MLR) chula.ac.th
Model Equation Example pIC50 = 0.23 * (R1-XcompDipole) + 0.05 * (R2-XAAverageHydrophilicity) - 0.12 * (R1-Oxygens Count) + 4.5 chula.ac.th
Key Statistical Parameters r² = 0.74 (coefficient of determination), q² = 0.62 (cross-validated r²), pred_r² = 0.71 (predictive ability for external test set) chula.ac.th
Interpretation The model suggests that anticancer activity is influenced by the dipole moment and oxygen count of the R1 substituent and the hydrophilicity of the R2 substituent. chula.ac.th

This table presents a representative example of a QSAR model for benzothiazole derivatives to illustrate the concept.

Development of Predictive Models for Biological Activity based on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are built upon the principle that the biological activity of a compound is a function of its molecular structure and physicochemical properties, which can be quantified by molecular descriptors.

While specific QSAR models for this compound are not extensively documented in publicly available literature, the general methodology applied to other biologically active benzothiazole derivatives provides a clear framework for how such models could be developed. For instance, QSAR studies on various benzothiazole series with anticancer, antimicrobial, or anthelmintic activities have been successfully conducted. mdpi.comallsubjectjournal.comnih.gov

The development of a predictive QSAR model for this compound would involve the following key steps:

Data Set Preparation: A dataset of benzothiazole derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition or minimum inhibitory concentrations for antimicrobial activity) would be compiled. This dataset would ideally include this compound and a series of structurally related analogs.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Geometrical descriptors, surface area, volume, etc.

Physicochemical descriptors: LogP, polarizability, etc.

Model Building: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that best correlates the calculated descriptors with the observed biological activity.

A hypothetical QSAR study on a series of antimicrobial benzothiazoles, including this compound, might identify key descriptors influencing activity. For example, descriptors related to hydrophobicity, electronic properties (like the energy of the highest occupied molecular orbital, HOMO, or lowest unoccupied molecular orbital, LUMO), and steric parameters could be found to be significant. A study on 2-(4-aminophenyl)benzothiazoles, for instance, successfully used constitutional, geometrical, topological, and electronic descriptors to build robust QSAR models. scispace.com

Table 1: Examples of Molecular Descriptors Used in Benzothiazole QSAR Studies

Descriptor CategoryExample DescriptorsPotential Relevance for this compound
Topological Balaban J index, Kier & Hall connectivity indicesDescribes the branching and connectivity of the molecular structure.
Electronic Dipole moment, HOMO/LUMO energiesRelates to the reactivity and interaction potential of the molecule. The dichloroethenyl group significantly impacts electronic distribution.
Geometrical Molecular surface area, molecular volumeInfluences how the molecule fits into a biological target's active site.
Physicochemical LogP (lipophilicity), Molar refractivityImportant for absorption, distribution, metabolism, and excretion (ADME) properties.

The resulting QSAR model, once validated, could then be used to predict the biological activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards compounds with the highest predicted potency.

Feature Selection and Model Validation in Benzothiazole QSAR Studies

The development of a robust and predictive QSAR model is critically dependent on two key processes: feature selection and rigorous model validation. nih.gov

Feature Selection: Given that thousands of molecular descriptors can be calculated for a single molecule, it is crucial to select a subset of the most relevant descriptors to include in the final QSAR model. nih.gov This process, known as feature selection, helps to avoid overfitting, where the model performs well on the training data but fails to predict the activity of new compounds accurately. nih.gov Common feature selection methods include:

Stepwise Regression: Descriptors are iteratively added or removed from the model based on their statistical significance.

Genetic Algorithms: An optimization approach inspired by natural selection to evolve a population of models and select the fittest one.

Recursive Feature Elimination: The model is built recursively, and at each step, the least important descriptor is removed.

In QSAR studies of benzothiazole derivatives, various feature selection techniques have been employed to identify the most critical molecular properties for their biological activity. mdpi.comallsubjectjournal.com

Model Validation: Once a QSAR model is built, its predictive power and robustness must be thoroughly validated. basicmedicalkey.com Validation ensures that the model is not a result of chance correlation and can reliably predict the activity of new compounds. basicmedicalkey.comnih.gov The key validation techniques include:

Internal Validation: This is typically performed using the training set of compounds.

Leave-One-Out (LOO) Cross-Validation (q²): A model is built using all but one compound, and the activity of the excluded compound is predicted. This process is repeated for each compound in the training set. A high q² value (typically > 0.5) indicates good internal predictive ability. mdpi.com

Y-Randomization: The biological activity data is randomly shuffled, and new QSAR models are built. A significant drop in the model's performance for the scrambled data confirms that the original model is not due to chance. mdpi.com

External Validation: The model's ability to predict the activity of an independent set of compounds (the test set) that were not used in the model development is assessed.

Predictive r² (r²_pred): The correlation between the predicted and observed activities for the test set compounds is calculated. A high r²_pred value (typically > 0.6) indicates good external predictive power. uniroma1.it

Table 2: Key Statistical Parameters for QSAR Model Validation

ParameterDescriptionAcceptable Value
Coefficient of determination (goodness of fit for the training set)> 0.6
Cross-validated coefficient of determination (internal validation)> 0.5
r²_pred Predictive r² for the external test set (external validation)> 0.6

The application of these rigorous feature selection and validation techniques is essential for developing a meaningful and predictive QSAR model for this compound and its analogs.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their complexes over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational changes, binding mechanisms, and the stability of ligand-protein interactions. nih.gov

For this compound, MD simulations could be employed to:

Explore Conformational Space: The dichloroethenyl group introduces a degree of flexibility. MD simulations can explore the different possible conformations of the molecule in various environments (e.g., in water or a lipid bilayer) to identify the most stable and biologically relevant shapes.

Analyze Binding to a Biological Target: If a potential protein target for this compound is identified (e.g., an enzyme or receptor), MD simulations can be used to study the binding process in detail. This involves docking the molecule into the active site of the protein and then running an MD simulation to observe the stability of the complex.

Assess Binding Stability: Key metrics from MD simulations, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, can be used to assess the stability of the binding pose over time. nih.gov A stable binding is indicated by low and converging RMSD values.

Identify Key Interactions: MD simulations can reveal the specific amino acid residues in the protein that form stable hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. This information is invaluable for understanding the basis of molecular recognition and for designing modifications to the ligand to improve binding affinity.

While specific MD simulation studies on this compound are not prominent in the literature, studies on other benzothiazole derivatives have demonstrated the utility of this approach. For example, MD simulations have been used to investigate the binding of benzothiazole-based inhibitors to enzymes like acetylcholinesterase, providing insights into their mechanism of action. nih.govacs.org

Table 3: Potential Applications of Molecular Dynamics Simulations for this compound

Simulation AspectInformation GainedRelevance to Drug Design
Conformational Analysis Identification of low-energy conformations in different environments.Understanding the bioactive conformation required for target interaction.
Ligand-Protein Docking & Simulation Elucidation of the binding mode and key interacting residues.Guiding structure-based drug design to enhance binding affinity and selectivity.
RMSD Analysis Assessment of the stability of the ligand within the binding site.Predicting the residence time and durability of the inhibitory effect.
Interaction Energy Calculations Quantification of the contribution of different residues to the binding energy.Identifying "hot spots" for interaction that can be targeted for modification.

Mechanistic Investigations of Biological Activities of 2 2,2 Dichloroethenyl 1,3 Benzothiazole Derivatives

Anti-Microbial Activity Mechanisms

Benzothiazole (B30560) derivatives exhibit a broad spectrum of antimicrobial activities through diverse mechanisms of action. These compounds can disrupt critical bacterial enzymes and cellular structures, leading to the inhibition of growth and cell death. The antimicrobial efficacy of this class of compounds is often attributed to their ability to interact with multiple cellular targets. mdpi.com

Inhibition of Bacterial Cell Wall Synthesis Enzymes (e.g., MurB)

A key mechanism for the antibacterial action of certain benzothiazole derivatives is the inhibition of enzymes essential for bacterial cell wall synthesis. The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is a critical player in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. The inhibition of MurB disrupts this pathway, compromising the structural integrity of the cell wall and leading to bacterial cell death.

Research has shown that specific benzothiazole derivatives can effectively target this enzyme. For example, a study involving antipyrine-containing 6-substituted benzothiazole-based azo dyes identified a compound, designated 4b, which features a chloro group at the 5th position of the benzothiazole ring. This particular derivative demonstrated antibacterial activity equipotent to the standard drug streptomycin against pathogens such as Salmonella typhimurium and Klebsiella pneumoniae, highlighting the potential of this scaffold in targeting MurB. nih.gov

Interference with DNA Replication and DNA Gyrase Activity

Bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV, are well-established targets for antibacterial agents because they are essential for maintaining DNA topology during replication, transcription, and repair. nih.gov Benzothiazole derivatives have been developed as potent ATP-competitive inhibitors that target the ATPase sites located on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.govnih.gov

By binding to this ATP-binding pocket, these inhibitors prevent the energy-dependent DNA supercoiling and decatenation activities of the enzymes, which ultimately halts DNA replication and leads to bacterial death. nih.gov The mode of action for this class of inhibitors has been confirmed through the elucidation of the crystal structure of a benzothiazole-type inhibitor in a complex with E. coli GyrB. nih.govscispace.com This structural insight provides a solid foundation for the structure-based design and optimization of novel benzothiazole inhibitors targeting these essential bacterial enzymes. scispace.com Research has led to the development of benzothiazole-based inhibitors with potent, nanomolar-level inhibition of DNA gyrase from Escherichia coli and improved inhibition of Staphylococcus aureus DNA gyrase and topoisomerase IV. scispace.com

Disruption of Cellular Permeability and Membrane Integrity

The ability of benzothiazole derivatives to disrupt the cell membrane is another significant aspect of their antimicrobial activity. This mechanism involves altering the permeability of the cellular membrane, leading to the leakage of essential intracellular components such as DNA and proteins.

Studies investigating the antifungal properties of benzothiazole compounds have demonstrated that active derivatives can induce such leakage from fungal cells, including Aspergillus niger. mdpi.com This disruption of membrane integrity compromises the cell's ability to maintain its internal environment, resulting in cell death. This mechanism is not exclusive to fungi; compromising membrane integrity is a recognized antibacterial strategy, suggesting a broader role for this mechanism in the antimicrobial profile of benzothiazole derivatives.

Inhibition of Dihydrofolate Reductase (DHFR) in Microbial Pathogens

Dihydrofolate reductase (DHFR) is a crucial enzyme in both prokaryotic and eukaryotic cells, responsible for converting dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a vital enzyme for cell proliferation and survival. nih.gov Consequently, DHFR has been a long-standing target for antimicrobial drugs. wikipedia.orgrjpbr.com

Benzothiazole derivatives have been identified as potential inhibitors of this enzyme. Research has indicated that these compounds can target DHFR in microbial pathogens, including the Plasmodium species responsible for malaria. mdpi.com By inhibiting DHFR, these compounds disrupt the folate synthesis pathway, depriving the pathogen of the necessary building blocks for DNA synthesis and cellular replication, thereby exerting their antimicrobial effect. nih.gov

Inhibition of Dialkylglycine Decarboxylase

Dialkylglycine decarboxylase is another bacterial enzyme target that has been explored for the development of novel antibacterial agents. Certain benzothiazole derivatives have shown inhibitory activity against this enzyme.

Specifically, Schiff base-containing benzothiazole derivatives have been synthesized and evaluated for their antibacterial properties. nih.gov Compounds from this series demonstrated significant activity against Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values as low as 0.4–0.8 μg/ml, which compares favorably to the standard drug ciprofloxacin (B1669076). Structure-activity relationship (SAR) studies of these compounds revealed that the presence of a diethylamino group on the benzylidene ring enhanced their antibacterial potency. nih.gov

Anti-Cancer Activity Mechanisms

In addition to their antimicrobial effects, benzothiazole derivatives are recognized for their potent anti-cancer activities, which are mediated through a variety of complex mechanisms. These compounds can induce apoptosis, arrest the cell cycle, and modulate critical signaling pathways that are often dysregulated in cancer cells.

Studies on 2-substituted benzothiazoles in breast cancer cell lines have provided significant insights into their anti-neoplastic effects. These derivatives have been shown to significantly inhibit the growth of breast cancer cells by inducing cell cycle arrest in the sub-G1 phase and disrupting the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. nih.gov Furthermore, these compounds can increase the accumulation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. nih.gov

At the molecular level, these benzothiazole derivatives modulate key proteins and signaling pathways involved in cancer progression. They have been found to decrease the protein levels of the epidermal growth factor receptor (EGFR) and downregulate the expression of downstream signaling molecules such as JAK, STAT3, ERK, AKT, and mTOR. nih.gov Concurrently, they promote apoptosis by increasing the transcription of the pro-apoptotic gene Bax. nih.gov This multi-pronged attack on cancer cell survival pathways underscores the therapeutic potential of benzothiazole derivatives as novel anti-cancer agents. nih.govnih.gov

Table of Research Findings on Benzothiazole Derivatives

Biological ActivityMechanism of ActionTarget Organism/Cell LineKey Findings
Anti-MicrobialInhibition of MurBS. typhimurium, K. pneumoniaeA chloro-substituted benzothiazole derivative showed activity comparable to streptomycin. nih.gov
Anti-MicrobialDNA Gyrase InhibitionE. coli, S. aureusDerivatives act as ATP-competitive inhibitors of the GyrB subunit. nih.govscispace.com
Anti-MicrobialDisruption of Membrane IntegrityA. nigerActive compounds induced leakage of intracellular DNA and proteins. mdpi.com
Anti-MicrobialDHFR InhibitionPlasmodium sp.Benzothiazole scaffold identified as a potential inhibitor of microbial DHFR. mdpi.com
Anti-MicrobialDialkylglycine Decarboxylase InhibitionK. pneumoniaeSchiff base derivatives showed potent activity with MIC values as low as 0.4 μg/ml. nih.gov
Anti-CancerApoptosis Induction & Signaling Pathway ModulationBreast Cancer Cells (MCF-7, MDA-MB-231)Compounds induced sub-G1 cell cycle arrest and downregulated EGFR, JAK/STAT, and PI3K/Akt/mTOR pathways. nih.gov

Induction of Apoptosis in Cancer Cell Lines

Benzothiazole derivatives have been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines through the intrinsic mitochondrial pathway. This process is characterized by a series of molecular events that lead to the controlled demise of the cancerous cells.

One of the key mechanisms involves the regulation of the Bcl-2 family of proteins. For instance, treatment with a novel benzothiazole derivative, YLT322, resulted in an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2 in human hepatocellular carcinoma (HepG2) cells. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential and leads to the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov

The released cytochrome c then activates a cascade of caspases, which are the executive enzymes of apoptosis. Specifically, the activation of caspase-9, an initiator caspase, and caspase-3, an effector caspase, has been observed following treatment with benzothiazole derivatives. nih.gov The activation of caspase-3 ultimately leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies. nih.gov

Furthermore, some benzothiazole compounds have been found to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage, leading to the activation of the tumor suppressor protein p53. researchgate.net The activation of p53 can, in turn, promote apoptosis by upregulating the expression of pro-apoptotic genes.

Inhibition of Key Kinases (e.g., VEGFR-2, ATR Kinase, DYRK1A/CLK1/CLK4/Haspin)

The anticancer activity of benzothiazole derivatives is also attributed to their ability to inhibit various protein kinases that are crucial for cancer cell survival, proliferation, and angiogenesis.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several benzothiazole hybrids have been identified as potent inhibitors of VEGFR-2. For example, a series of 2-aminobenzothiazole (B30445) hybrids linked to thiazolidine-2,4-dione showed significant VEGFR-2 inhibitory activity, with compound 4a exhibiting an IC50 value of 91 nM. nih.govnih.gov

ATR Kinase Inhibition: Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA damage response (DDR) pathway, which allows cancer cells to survive DNA-damaging therapies. Benzothiazole and chromone derivatives have been investigated as potential ATR kinase inhibitors. mdpi.com By inhibiting ATR, these compounds can sensitize cancer cells to chemotherapy and radiation.

DYRK1A/CLK1/CLK4/Haspin Inhibition: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinases (CLKs) are involved in the regulation of pre-mRNA splicing, a process that is often dysregulated in cancer. Haspin is another kinase that plays a role in cell division. Certain 5-hydroxybenzothiophene derivatives have been developed as multi-kinase inhibitors targeting DYRK1A, CLK1, CLK4, and haspin, demonstrating potential as anticancer agents. nih.govdntb.gov.ua

Compound/Derivative ClassTarget KinaseIC50Reference
2-Aminobenzothiazole hybrid 4a VEGFR-291 nM nih.govnih.gov
5-hydroxybenzothiophene derivative 16b DYRK1A353.3 nM nih.gov
5-hydroxybenzothiophene derivative 16b CLK1163 nM nih.gov
5-hydroxybenzothiophene derivative 16b CLK411 nM nih.gov
5-hydroxybenzothiophene derivative 16b Haspin125.7 nM nih.gov

DNA Intercalation and Replication Inhibition

Some benzothiazole derivatives exert their cytotoxic effects by directly interacting with DNA, thereby interfering with essential cellular processes like DNA replication and transcription. Benzothiazole-based compounds have been developed as bacterial DNA gyrase and topoisomerase IV inhibitors, which are enzymes crucial for maintaining DNA topology during replication. nih.gov While these are bacterial targets, the principle of DNA interaction is relevant. The benzothiazole core can engage in interactions within the enzyme's binding site, contributing to the inhibition of its function. nih.gov This interference with DNA replication ultimately leads to cell death.

Modulation of AhR Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in the metabolism of xenobiotics and has been implicated in carcinogenesis. Interestingly, benzothiazoles have been identified as a new class of AhR agonists. scispace.com The interaction of benzothiazole derivatives with the AhR signaling pathway can lead to the induction of cytochrome P450 enzymes, such as CYP1A1. This interaction and subsequent downstream signaling may contribute to the anticancer activity of these compounds, although the precise mechanisms are still under investigation. nottingham.ac.uk The activation of the AhR pathway by these compounds can influence various cellular processes, including cell growth and differentiation.

Derivative ClassCell LineCell Cycle Phase ArrestReference
2-Aminobenzothiazole hybridsMCF-7S phase, G1/S phase nih.gov
Dichloromethane (B109758) Fraction From Toddalia asiaticaHT-29G2/M phase frontiersin.org
Benzimidazole (B57391) derivativesA549, MDA-MB-231, SKOV3G1, S, and G2 phases mdpi.com

Enzyme Inhibition Mechanisms (Beyond Anti-Microbial/Anti-Cancer)

Inhibition of Human Carbonic Anhydrases (hCA-I, hCA-II)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications. While direct inhibition data for 2-(2,2-dichloroethenyl)-1,3-benzothiazole is not available, related sulfonamide derivatives are well-known inhibitors of human carbonic anhydrase isoforms I and II (hCA-I and hCA-II). nih.govbeilstein-journals.org The inhibitory activity of these compounds is typically attributed to the sulfonamide group, which coordinates to the zinc ion in the active site of the enzyme. The benzothiazole moiety can influence the binding affinity and selectivity of the inhibitor for different CA isoforms.

Compound ClassTarget EnzymeKi (Inhibition Constant)Reference
Azobenzene-4-sulfonamideshCA-II25–65 nM beilstein-journals.org

Based on a comprehensive search, there is currently no publicly available scientific literature detailing the specific mechanistic investigations of the biological activities for the compound “this compound” across the outlined targets.

The search results yielded extensive research on the broader class of benzothiazole derivatives , demonstrating their potential as inhibitors of various enzymes and as antioxidant agents. However, none of the available resources specifically identify or provide data for the 2-(2,2-dichloroethenyl) substituted variant.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for this particular compound. The existing research focuses on other benzothiazole-based structures, and any attempt to extrapolate this data to "this compound" would be speculative and not align with the required standards of scientific accuracy.

Antioxidant Mechanisms

Modulation of Endogenous Antioxidant Enzymes (e.g., Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), Catalase)

No public data could be found detailing the specific modulatory effects of this compound on the activity of endogenous antioxidant enzymes such as Superoxide Dismutase, Glutathione Peroxidase, or Catalase.

Immunomodulatory Mechanisms

Specific research on the immunomodulatory mechanisms of this compound is not available in the public domain.

Enhancement of Extracellular Vesicle (EV) Release

There is no available information from the conducted searches regarding the ability of this compound to enhance the release of extracellular vesicles.

Induction of Ca²⁺ Influx and Cytokine Production (e.g., IL-12)

Data on the capacity of this compound to induce calcium influx and the subsequent production of cytokines like IL-12 could not be located in the searched resources.

Further research and publication in accessible scientific journals are required to elucidate the specific biological and mechanistic properties of this compound.

In Vitro Biological Evaluation Methodologies for 2 2,2 Dichloroethenyl 1,3 Benzothiazole and Analogues

Cell-Based Assays for Antiproliferative and Cytotoxicity Effects

Cell-based assays are fundamental to understanding how a compound interacts with and affects living cancer cells. These assays can determine a compound's ability to inhibit cell growth, induce cell death, and interfere with processes essential for tumor progression, such as cell migration.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound. This assay measures the metabolic activity of cells. In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals. The amount of formazan produced, which is dissolved and measured by a spectrophotometer, is directly proportional to the number of living cells. A reduction in formazan production in treated cells compared to untreated controls indicates a loss of viability or a decrease in proliferation.

Research on benzothiazole (B30560) analogues has demonstrated significant antiproliferative activity across a broad spectrum of human cancer cell lines. For instance, the novel benzothiazole derivative YLT322 was evaluated against a panel of 24 human tumor cell lines. nih.gov The compound exhibited potent growth inhibition, with half-maximal inhibitory concentration (IC50) values ranging from 0.39 µM to 7.70 µM. nih.gov In many cases, this activity was more potent than the standard chemotherapeutic agent doxorubicin. nih.gov The data clearly indicated that the inhibitory effect was both concentration- and time-dependent. nih.gov

The specific cancer cell lines evaluated for benzothiazole analogues include, but are not limited to, those listed in the table below.

Table 1: Antiproliferative Activity (IC50, µM) of Benzothiazole Analogue YLT322 in Human Cancer Cell Lines IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50% after a 48-hour treatment. Data is expressed as the mean from three experiments. nih.gov

Cancer TypeCell LineYLT322 (µM)Doxorubicin (µM)
LiverHepG20.391.50
ColonSW4802.463.38
PancreasPANC-11.361.70
LungA5491.658.60
OvarySKOV31.871.10
BreastSK-RB-32.554.50
CervixHeLa0.9314.5
EpidermalA4312.704.20

Other cell viability assessments, such as clonogenic assays, are also used to confirm antiproliferative effects. This assay determines the ability of a single cell to grow into a colony. Studies with YLT322 showed a significant, concentration-dependent inhibition of colony formation in HepG2 and Bel-7402 liver cancer cells, corroborating the MTT data. nih.gov

Flow cytometry is a powerful technique that allows for the rapid, multi-parametric analysis of individual cells within a population. nih.gov It is indispensable for studying how a compound affects fundamental cellular processes like the cell cycle and programmed cell death (apoptosis). nih.govcapes.gov.br

To analyze apoptosis, cells are typically stained with a combination of Annexin V and a viability dye like Propidium Iodide (PI). Annexin V binds to phosphatidylserine, a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent dye that cannot cross the membrane of live cells or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. By analyzing the fluorescence signals, flow cytometry can distinguish between healthy cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+). youtube.com

Studies on benzothiazole derivatives show they can induce apoptosis in a dose- and time-dependent manner in cell lines like HepG2. nih.gov Furthermore, research on 2-substituted benzothiazoles in breast cancer cell lines (MCF-7 and MDA-MB-231) confirmed that these compounds induce cell cycle arrest in the sub-G1 phase, which is indicative of apoptosis, and disrupt the mitochondrial membrane potential. nih.gov

For cell cycle analysis, cells are fixed and stained with a DNA-binding dye such as PI. The intensity of the fluorescence from the dye is directly proportional to the amount of DNA in each cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if a compound causes arrest at a specific checkpoint. nih.gov

Cell migration is a critical process in cancer metastasis. nih.gov The scratch wound healing assay is a straightforward and widely used method to study cell migration in vitro. nih.govnih.gov In this assay, a confluent monolayer of cancer cells is mechanically "scratched" with a sterile pipette tip or needle to create a cell-free gap. nih.gov The cells are then treated with the test compound, and images of the "wound" are captured at regular intervals. youtube.com The rate of cell migration is quantified by measuring the closure of the gap over time. A slower closure rate in treated cells compared to controls indicates that the compound inhibits cell migration. To ensure that the observed gap closure is due to migration and not cell proliferation, the assay is often performed in low-serum media or in the presence of a proliferation inhibitor. nih.govresearchgate.net

Investigations into 2-substituted benzothiazole derivatives have utilized this method to demonstrate a significant reduction in the motility of breast cancer cells, highlighting their potential to interfere with metastatic processes. nih.gov

Western blotting is a core technique used to detect and quantify specific proteins from a complex mixture, such as a cell lysate. nih.gov This method provides insight into the molecular mechanisms by which a compound exerts its effects. The process involves separating proteins by size using gel electrophoresis, transferring them to a solid membrane, and then using specific antibodies to probe for the protein of interest. The signal from the antibody, often detected via chemiluminescence or fluorescence, is proportional to the amount of the target protein. nih.gov

This technique has been crucial in elucidating the apoptotic pathways activated by benzothiazole analogues. For example, treatment of HepG2 cells with the derivative YLT322 was shown to be associated with the activation of caspase-3 and caspase-9, key executioner and initiator caspases in the mitochondrial apoptosis pathway. nih.gov In studies on other benzothiazole derivatives, Western blotting revealed a decrease in the protein levels of the Epidermal Growth Factor Receptor (EGFR) and modulation of key signaling proteins involved in cancer progression and survival, such as those in the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways. nih.gov The expression of apoptosis-related genes like Bax was also found to be affected. nih.gov

Enzyme Inhibition Assays

Many anticancer drugs function by inhibiting enzymes that are critical for the growth and survival of cancer cells. Therefore, evaluating the ability of 2-(2,2-dichloroethenyl)-1,3-benzothiazole and its analogues to inhibit specific enzymes is a key part of their biological characterization.

Spectrophotometric and fluorometric assays are common methods for measuring enzyme activity. researchgate.netdiva-portal.org These techniques rely on monitoring changes in absorbance or fluorescence over time as an enzyme converts a substrate into a product. researchgate.netnih.gov If the product has a different light-absorbing or light-emitting property than the substrate, the reaction can be monitored continuously. If not, a coupled assay can be used where the product of the first reaction becomes the substrate for a second enzyme that does produce a measurable signal. nih.gov

To test for enzyme inhibition, the assay is run in the presence of the test compound. A decrease in the rate of the reaction compared to an untreated control indicates that the compound is inhibiting the enzyme.

Benzothiazole derivatives have been investigated as inhibitors of various enzymes. For instance, a series of 1-(benzo[d]thiazol-2-yl)-3-phenylureas were evaluated for their ability to inhibit casein kinase 1 (CK1) and amyloid-beta binding alcohol dehydrogenase (ABAD), two enzymes implicated in the pathophysiology of neurodegenerative disorders. nih.gov Several compounds in the series were identified as potent, submicromolar inhibitors of CK1, with some showing dual activity against both enzymes. nih.gov While this particular study focused on neurodegeneration, it demonstrates the methodology used to screen benzothiazoles as enzyme inhibitors, a strategy that is directly applicable to cancer-related enzyme targets.

Determination of IC50 (Concentration for 50% Inhibition) and Ki (Dissociation Constant) Values

In the evaluation of the biological activity of this compound and its analogues, the determination of the half-maximal inhibitory concentration (IC50) is a fundamental metric. The IC50 value quantifies the concentration of a substance required to inhibit a specific biological or biochemical process by 50%. This parameter is crucial for assessing the potency of a compound, particularly in contexts such as enzyme inhibition or cancer cell proliferation. For instance, in anticancer studies, the IC50 represents the concentration of the benzothiazole derivative that reduces the viability of a cancer cell line by half. nih.govnih.gov Similarly, when evaluating enzyme inhibitors, such as against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the IC50 indicates the concentration needed to reduce the enzyme's activity by 50%. nih.gov

The determination is typically performed by exposing the target (e.g., cells or enzymes) to a range of concentrations of the test compound. The cellular response or enzyme activity is then measured, and the results are plotted against the compound concentration to generate a dose-response curve, from which the IC50 value is calculated.

While IC50 is a widely used measure of potency, it can be influenced by experimental conditions such as substrate concentration. Therefore, the dissociation constant (Ki) is often determined to provide a more absolute measure of the binding affinity between an inhibitor and its target enzyme. The Ki value is an intrinsic property of the inhibitor-enzyme complex and is independent of substrate concentration. A lower Ki value signifies a higher binding affinity and, consequently, a more potent inhibitor. beilstein-journals.org For example, in the study of pyrazolo-1,2-benzothiazine derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms, Ki values were determined to establish inhibition potential and selectivity. beilstein-journals.org

The table below presents IC50 values for various benzothiazole analogues against different biological targets, illustrating the data derived from such evaluation methodologies.

Table 1: IC50 and Ki Values of Selected Benzothiazole Analogues

Compound/AnalogueTargetIC50 Value (µM)Ki Value (µM)Reference
Thiazolidine-2,4-dione derivative (Compound 22)VEGFR-20.079Not Reported nih.gov
Thiazolidine-2,4-dione derivative (Compound 19)VEGFR-20.323Not Reported nih.gov
Benzothiazole-thiadiazole derivative (Compound 4g)HT-1376 Bladder Carcinoma Cells26.51Not Reported nih.gov
Pyrazolo-1,2-benzothiazine acetamide (B32628) (Compound 7b)Human Carbonic Anhydrase I (hCA I)Not Reported72.9 beilstein-journals.org
Pyrazolobenzothiazine derivativep38α Mitogen-Activated Protein Kinase (MAPK)0.5Not Reported beilstein-journals.org
4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one (Compound 16c)S. aureus Dihydropteroate Synthase (DHPS)8.23 (µg/mL)Not Reported nih.gov

Antimicrobial Susceptibility Testing

The antimicrobial potential of this compound and its analogues is assessed through susceptibility testing against a panel of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains. These tests are vital for identifying new antimicrobial agents, especially in the face of growing antibiotic resistance. ucl.ac.be Methodologies for this evaluation primarily include the determination of the Minimum Inhibitory Concentration (MIC) and zone of inhibition assays.

Minimum Inhibitory Concentration (MIC) Determination against Bacterial and Fungal Strains

The Minimum Inhibitory Concentration (MIC) is a cornerstone quantitative measure in antimicrobial testing. It is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism following an incubation period. medipol.edu.tr The broth microdilution method, as recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI), is a standard procedure for determining MIC values. medipol.edu.tr In this method, two-fold serial dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in microtiter plates. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected or read with a spectrophotometer to identify the lowest concentration that prevented microbial growth.

Studies on various benzothiazole derivatives have reported a wide range of MIC values, indicating that structural modifications significantly impact antimicrobial potency. For example, certain 2-mercaptobenzothiazole (B37678) derivatives showed potent activity against Staphylococcus aureus with MIC values as low as 3.12 µg/mL. ucl.ac.be Other studies have found that some benzothiazole analogues exhibit significant activity against both bacteria and fungi, with MICs ranging from 3.125 µg/mL to over 200 µg/mL depending on the compound and the microbial strain. nih.govresearchgate.netnih.gov

The table below summarizes MIC values for several benzothiazole analogues against a variety of microbial strains.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Benzothiazole Analogues

Compound/AnalogueMicroorganismMIC (µg/mL)Reference
2-Mercaptobenzothiazole derivative (Compound 2e)Staphylococcus aureus3.12 ucl.ac.be
2-Mercaptobenzothiazole derivative (Compound 2l)Escherichia coli25 ucl.ac.be
Pyrazolo-1,2-benzothiazine acetamide (Compound 7h)Staphylococcus aureus (MDR)8.0 beilstein-journals.org
Benzothiazole derivative (Compound 3e)Staphylococcus aureus3.12 sci-hub.st
Benzothiazole derivative (Compound 3e)Escherichia coli3.12 sci-hub.st
Benzothiazole derivative (Compound 3n)Candida albicans6.25 sci-hub.st
2-Azidobenzothiazole derivative (Compound 2d)Enterococcus faecalis8 nih.gov
Benzothiazole derivative (Compound 3)Escherichia coli25-100 nih.gov

Zone of Inhibition Assays

The zone of inhibition assay, commonly the agar (B569324) disk-diffusion method, is a widely used qualitative or semi-quantitative technique to screen for antimicrobial activity. In this test, a sterile paper disk impregnated with a known concentration of the test compound is placed onto the surface of an agar plate that has been uniformly inoculated with a specific microorganism. The plate is then incubated under appropriate conditions. As the compound diffuses from the disk into the agar, it creates a concentration gradient. If the compound is effective against the microbe, it will inhibit its growth, resulting in a clear circular area, or "zone of inhibition," around the disk.

The diameter of this zone is measured in millimeters (mm) and provides an indication of the compound's antimicrobial potency; a larger diameter generally corresponds to greater activity. researchgate.net This method is valuable for initial screening of large numbers of compounds. For example, studies on novel benzothiazole derivatives have used this assay to evaluate their activity against bacteria like S. aureus and E. coli, with results showing inhibition zones ranging from inactive (no zone) to over 20 mm. nih.govresearchgate.net

The following table displays zone of inhibition data for representative benzothiazole analogues.

Table 3: Zone of Inhibition of Selected Benzothiazole Analogues

Compound/AnalogueMicroorganismConcentration (µg/disk)Zone of Inhibition (mm)Reference
Benzothiazole derivative (Compound 3)Escherichia coliNot Specified27 nih.gov
Benzothiazole derivative (Compound 4)Staphylococcus aureusNot Specified22 nih.gov
Benzothiazole derivative (Compound 10)Candida albicansNot Specified15 nih.gov
Pyridine substituted benzothiazole (Compound 16c)Staphylococcus aureusNot Specified40.3 nih.gov
Pyridine substituted benzothiazole (Compound 16c)Streptococcus mutansNot Specified31.3 nih.gov

Antioxidant Activity Assays

The evaluation of the antioxidant capacity of this compound and its analogues is critical, as oxidative stress is implicated in numerous pathological conditions. Antioxidant activity is typically assessed using various in vitro assays that measure the compound's ability to neutralize free radicals or reduce oxidant species. Common methods include the DPPH and ABTS radical scavenging assays and the measurement of Total Antioxidant Capacity (TAC).

DPPH (2,2-Diphenyl-1-picrylhydrazyl) and ABTS (2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Free Radical Scavenging Assays

The DPPH and ABTS assays are two of the most frequently employed methods for determining the free radical scavenging ability of compounds. Both are spectrophotometric assays based on the ability of an antioxidant to donate a hydrogen atom or an electron to a stable radical, thus neutralizing it.

The DPPH assay utilizes the stable free radical 2,2-diphenyl-1-picrylhydrazyl, which has a deep violet color in solution and a characteristic absorption maximum around 517 nm. derpharmachemica.comnih.gov When a compound with antioxidant properties reduces the DPPH radical, the solution's color fades to a pale yellow. The decrease in absorbance is proportional to the concentration of the antioxidant and its scavenging activity. derpharmachemica.comresearchgate.net

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is intensely colored blue-green and absorbs light at specific wavelengths, typically 734 nm. derpharmachemica.comresearchgate.net This radical is produced by reacting ABTS with an oxidizing agent, such as potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as a decrease in absorbance, reflects the compound's radical scavenging capacity. derpharmachemica.com Research on various benzothiazole derivatives has demonstrated significant radical scavenging potential in both assays, with some compounds showing activity comparable to standards like ascorbic acid and Trolox. derpharmachemica.comresearchgate.net

The results from these assays are often expressed as the percentage of radical inhibition at a specific concentration or as an IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals.

Table 4: DPPH and ABTS Radical Scavenging Activity of Benzothiazole Analogues

Compound/AnalogueAssayActivity MetricResultReference
2-Aryl Benzothiazole (BTA-1)DPPH% Inhibition at 60 µg/mLBetter than Ascorbic Acid at 40 µg/mL derpharmachemica.com
2-Aryl Benzothiazole (BTA-8)DPPH% Inhibition at 100 µg/mLComparable to Ascorbic Acid at 80 µg/mL derpharmachemica.com
Catechol Hydrazinyl-Thiazole (CHT)ABTSRelative Activity3.16 times more intense than Trolox mdpi.com
Catechol Hydrazinyl-Thiazole (CHT)DPPHIC504.94-fold lower than Ascorbic Acid mdpi.com
2-Styrylbenzothiazole (BZTst4)DPPH% Inhibition at 1 mg/mLConsidered a promising candidate nih.gov

Total Antioxidant Capacity (TAC) Measurement

Total Antioxidant Capacity (TAC) assays are designed to measure the cumulative antioxidant potential of a sample, reflecting the combined effects of all present antioxidants. nih.gov These assays provide a holistic view of a compound's ability to counteract oxidants. Several methods exist for TAC measurement, often based on electron transfer mechanisms. mdpi.com

One common method is the Phosphomolybdate Assay , which is based on the reduction of Molybdenum(VI) to Molybdenum(V) by the antioxidant compound in an acidic environment. This reduction leads to the formation of a green-colored phosphomolybdate complex, and the intensity of the color, measured spectrophotometrically, is proportional to the total antioxidant capacity of the sample. mdpi.com

Another widely used technique is the Ferric Reducing Antioxidant Power (FRAP) assay . This method assesses the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. The resulting ferrous complex has an intense blue color with an absorption maximum at 593 nm. The change in absorbance is directly related to the total reducing power of the antioxidant. nih.gov The results of TAC assays are typically expressed as equivalents of a standard antioxidant, such as ascorbic acid, Trolox, or Fe(II). mdpi.comscispace.com

Table 5: Total Antioxidant Capacity (TAC) of Benzothiazole Analogues

Compound/AnalogueAssay MethodResult (Compared to Standard)Reference
Catechol Hydrazinyl-Thiazole (CHT)FRAPSignificant activity compared to Ascorbic Acid and Trolox mdpi.com
Catechol Hydrazinyl-Thiazole (CHT)Phosphomolybdate (TAC)Significant activity compared to Ascorbic Acid and Trolox mdpi.com
2-Styrylbenzothiazole (BZTst4)FRAPReported as µmol Trolox equivalents/g nih.gov

Table of Mentioned Compounds

Advanced Cellular and Biochemical Assays for Mechanistic Studies

To elucidate the specific mechanisms of action of this compound and its analogues, a suite of advanced in vitro assays is employed. These methodologies move beyond simple viability or growth inhibition to probe precise molecular interactions, providing critical insights into the compound's biological effects at a subcellular level.

DNA Cleavage Studies

Investigating the potential of a compound to directly or indirectly cause breaks in DNA strands is a crucial step in mechanistic analysis, particularly for potential antimicrobial and anticancer agents. The methodology for assessing DNA cleavage typically involves incubating supercoiled plasmid DNA with the test compound and analyzing the resulting changes in DNA topology using agarose (B213101) gel electrophoresis.

The principle of this assay relies on the different electrophoretic mobility of the three forms of plasmid DNA: the supercoiled (Form I), the nicked or open-circular (Form II), and the linear (Form III). The compact supercoiled form migrates fastest, followed by the linear form, and then the relaxed, nicked form. If a compound induces single-strand breaks, it converts Form I to Form II. Double-strand breaks convert Form I or Form II into Form III. The cleavage activity is visualized by staining the gel with an intercalating dye, such as ethidium (B1194527) bromide, and observing the bands under UV light. nih.gov

Studies on related heterocyclic compounds, such as 1,2,4-benzotriazine (B1219565) 1,4-dioxides, utilize this method to determine if DNA damage occurs via mechanisms like the generation of hydroxyl radicals. nih.gov For benzothiazole derivatives, while some have been shown to inhibit enzymes involved in DNA replication like DNA gyrase, direct cleavage studies clarify whether the compound itself or a metabolite can interact with and damage DNA. nih.govresearchgate.net Reactions are typically performed under controlled conditions at 37 °C, and the extent of DNA cleavage is quantified by the decrease in the intensity of the Form I band and the corresponding increase in Form II and Form III bands. nih.gov

Table 1: Typical Components of a DNA Cleavage Reaction

ComponentPurposeTypical Concentration/Amount
pBR322 Plasmid DNA The substrate that is subject to cleavage.0.25 µg
Test Compound The benzothiazole analogue being evaluated.Varies (e.g., 50 µM)
Tris-HCl/NaCl Buffer Maintains a stable physiological pH (e.g., 7.4).50 µM
Incubation Conditions Allows the reaction between the compound and DNA to occur.37 °C for a set time (e.g., 3 hours)
Loading Dye Allows visualization of sample loading and tracking during electrophoresis.Added before loading onto the gel
Agarose Gel The matrix through which DNA fragments are separated by size and conformation.1% concentration

Efflux Pump Inhibition Assays

Bacterial efflux pumps are a significant cause of multidrug resistance (MDR), as they actively expel antibiotics from the cell. nih.gov Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the efficacy of existing antibiotics. Benzothiazole derivatives have been investigated for this activity. esisresearch.org

A primary method to screen for EPI activity is the checkerboard or potentiation assay. This involves determining the minimum inhibitory concentration (MIC) of an antibiotic in the presence and absence of the potential EPI. A significant reduction in the antibiotic's MIC when combined with the test compound indicates efflux pump inhibition. For example, 2-substituted benzothiazoles have been tested in combination with ciprofloxacin (B1669076) against Acinetobacter baumannii strains that overexpress the AdeABC efflux pump. esisresearch.org Phenyl-arginine-β-naphthylamide (PAβN) is often used as a reference broad-spectrum EPI in these assays. nih.govesisresearch.org

Another common method is the real-time efflux assay using a fluorescent substrate of the pump, such as ethidium bromide (EtBr). nih.gov In this assay, bacterial cells are first loaded with EtBr in the presence of an agent that de-energizes the cell membrane, allowing the dye to accumulate. The efflux process is then initiated by adding an energy source like glucose. In the presence of an effective EPI, the dye is retained within the cells, resulting in sustained high fluorescence. A rapid decrease in fluorescence indicates active efflux. This assay has been used to evaluate benzothiazine derivatives as inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov

Table 2: Example of Efflux Pump Inhibition Data for a Hypothetical Benzothiazole Analogue

OrganismAntibioticMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic + Benzothiazole Analogue (µg/mL)Fold Potentiation
P. aeruginosa (MexAB-OprM overexpressing)Levofloxacin64416-fold
A. baumannii (AdeABC overexpressing)Ciprofloxacin3284-fold
S. aureus (NorA overexpressing)Ciprofloxacin1628-fold

Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Markers

The anti-inflammatory potential of benzothiazole analogues can be quantified by measuring their effect on the production of inflammatory mediators, particularly cytokines. medipol.edu.tr The Enzyme-Linked Immunosorbent Assay (ELISA) is the benchmark method for this purpose due to its high sensitivity and specificity. nih.gov

The most common format is the sandwich ELISA. In this technique, the wells of a microplate are coated with a capture antibody specific to a target cytokine (e.g., TNF-α, IL-6, or IL-1β). mybiosource.com Cell culture supernatant from immune cells (like macrophages or peripheral blood mononuclear cells) that have been stimulated in the presence or absence of the test compound is added to the wells. The cytokine, if present, binds to the capture antibody. After washing, a second, biotin-conjugated detection antibody that recognizes a different epitope on the cytokine is added, creating a "sandwich." Finally, an enzyme-linked streptavidin (e.g., horseradish peroxidase) is added, followed by a substrate that produces a measurable colorimetric or chemiluminescent signal. The signal intensity is directly proportional to the amount of cytokine present. nih.govmybiosource.com Multiplex arrays based on this principle allow for the simultaneous measurement of dozens of inflammatory markers from a single small sample. nih.govbosterbio.combosterbio.com

Table 3: Key Inflammatory Cytokines Commonly Measured by ELISA

CytokinePrimary Pro-Inflammatory Function
Tumor Necrosis Factor-alpha (TNF-α) A master regulator of the inflammatory response; induces fever and apoptosis.
Interleukin-1beta (IL-1β) Mediates inflammatory responses; involved in cell proliferation and differentiation.
Interleukin-6 (IL-6) Plays a critical role in the acute phase response and immune regulation.
Interleukin-8 (IL-8) A potent chemoattractant for neutrophils and other immune cells.
Interferon-gamma (IFN-γ) Key cytokine in both innate and adaptive immunity; activates macrophages.

Reporter Gene Assays for Receptor Activation (e.g., AhR, RORC)

Reporter gene assays are powerful tools for determining if a compound activates or inhibits specific cellular signaling pathways, such as those mediated by nuclear receptors like the Aryl Hydrocarbon Receptor (AhR). caymanchem.com The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including cytochrome P450s. caymanchem.comnih.gov

These assays utilize genetically engineered cell lines that contain a reporter gene (commonly luciferase) under the control of a promoter with response elements for the receptor of interest. indigobiosciences.com For AhR, this would be a Dioxin Response Element (DRE). When a compound like this compound or its analogues enters the cell and binds to and activates AhR, the receptor-ligand complex translocates to the nucleus and binds to the DRE. nih.gov This binding drives the transcription of the luciferase gene. The amount of luciferase produced is then quantified by adding a substrate (luciferin), which generates a light signal. The intensity of this signal is a direct and sensitive measure of AhR activation. nih.gov

The Chemical Activated Luciferase Expression (CALUX) assay is a well-established example of this technology and is widely used for screening compounds for their ability to activate AhR. nih.govnih.gov Data are typically presented as a dose-response curve, from which values like EC50 (half-maximal effective concentration) can be derived and compared to potent reference agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govnih.gov

Table 4: Example of AhR Reporter Gene Assay Results for Benzothiazole Analogues

CompoundConcentration (nM)Relative Luciferase Units (RLU)Fold Activation (vs. Vehicle Control)
Vehicle (DMSO) N/A1,5001.0
Reference (TCDD) 195,00063.3
Analogue A 1003,0002.0
Analogue B 10045,00030.0
Analogue C 1001,6001.1

Future Research Directions and Therapeutic Prospects for 2 2,2 Dichloroethenyl 1,3 Benzothiazole Derivatives

Development of Highly Potent and Selective Benzothiazole-Based Therapeutic Agents

A primary objective in the evolution of benzothiazole-based therapeutics is the enhancement of potency and selectivity. The development of 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) serves as a key example of achieving potent and selective antitumor activity through targeted chemical modifications. nih.gov Ongoing research focuses on the strategic modification of the benzothiazole (B30560) scaffold to improve interactions with biological targets.

Key strategies for developing more potent and selective agents include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzothiazole core and its substituents is crucial to understanding how structural changes influence biological activity. mdpi.comnih.gov For instance, introducing electron-withdrawing groups, such as fluorine or chlorine, at specific positions on the benzothiazole ring has been shown to enhance antimicrobial and antifungal activity. jchemrev.com

Target-Oriented Synthesis: Designing and synthesizing derivatives with specific biological targets in mind can lead to highly selective compounds. Benzothiazole-based molecules have been developed as selective inhibitors of enzymes like monoamine oxidase B (MAO-B) and Bcl-XL, which are implicated in neurodegenerative diseases and cancer, respectively. acs.orgmdpi.com

Improving Physicochemical Properties: Enhancing properties like water solubility is critical for drug development. Novel benzothiazole-based antimitotic agents that target the colchicine binding site on tubulin have been designed with improved water solubility, leading to potent anticancer activity. nih.govdoaj.org

Exploration of Novel Biological Targets and Disease Indications

The versatility of the benzothiazole scaffold allows for its application across a wide range of diseases. pcbiochemres.comijpsr.com While significant research has focused on cancer, future investigations are expanding to novel biological targets and new therapeutic areas.

Emerging areas of interest for benzothiazole derivatives include:

Neurodegenerative Diseases: Beyond MAO-B inhibition, benzothiazole derivatives are being explored for their potential in treating complex neurodegenerative conditions like Alzheimer's disease. mdpi.comnih.gov Multi-target-directed ligands (MTDLs) based on the benzothiazole structure are being designed to interact with several targets relevant to the disease's pathology, such as histamine H3 receptors and acetylcholinesterase. nih.gov

Infectious Diseases: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Benzothiazole derivatives have shown significant potential as antibacterial and antifungal agents. ijpsr.comresearchgate.net Future work will likely focus on identifying novel microbial targets and developing compounds that can overcome existing resistance mechanisms.

Inflammatory and Metabolic Diseases: The anti-inflammatory properties of benzothiazoles are well-documented. jchemrev.com Research is now delving into their potential as treatments for chronic inflammatory diseases and metabolic disorders, such as diabetes. pcbiochemres.com

Derivative ClassBiological TargetPotential Disease Indication
2-ArylbenzothiazolesReceptor Tyrosine Kinases (e.g., EGFR, VEGFR)Cancer
Benzothiazole-HydrazonesMonoamine Oxidase B (MAO-B)Parkinson's Disease
Benzothiazole-ThiadiazolesDihydropteroate Synthase (DHPS)Bacterial Infections
Benzothiazole CarboxamidesTubulinCancer
Benzothiazole SulfonamidesHIV-1 Reverse TranscriptaseHIV/AIDS

Integration of Advanced Computational and Experimental Methodologies for Enhanced Drug Discovery Pipelines

The integration of computational tools with traditional experimental techniques is accelerating the discovery and development of new benzothiazole-based drugs. nih.gov These advanced methodologies enable a more rational and efficient drug design process.

Key computational and experimental approaches include:

Molecular Docking and Dynamics: These computational methods are used to predict the binding interactions between benzothiazole derivatives and their biological targets at the molecular level. mdpi.commdpi.com This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling helps to establish a mathematical relationship between the chemical structure of benzothiazole derivatives and their biological activity. researchgate.net This information is invaluable for predicting the activity of new compounds and guiding the design of more potent molecules.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds to identify "hits" with desired biological activity. acs.org This experimental approach is often the starting point for hit-to-lead optimization campaigns.

Green Synthesis Approaches: Modern synthetic methods, such as microwave-assisted and ultrasound-assisted synthesis, are being employed to produce benzothiazole derivatives more efficiently and with less environmental impact. cahiersmagellanes.comnih.gov These "green chemistry" approaches are becoming increasingly important in pharmaceutical development. cahiersmagellanes.com

Addressing Challenges in Benzothiazole Scaffold Optimization for Improved Bioactivity and Specificity

Despite the therapeutic promise of benzothiazole derivatives, several challenges remain in optimizing this scaffold for clinical use. Addressing these hurdles is a key focus of current and future research.

Primary challenges in scaffold optimization include:

Achieving High Specificity: While many benzothiazole derivatives exhibit potent bioactivity, achieving high specificity for a single biological target can be difficult. Off-target effects can lead to unwanted side effects. Future design strategies will need to focus on enhancing target selectivity. mdpi.com

Overcoming Drug Resistance: In both cancer and infectious diseases, the development of drug resistance is a major obstacle. Researchers are exploring the design of novel benzothiazole derivatives that can circumvent known resistance mechanisms or act on targets that are less prone to mutation. snu.edu.in

Improving Pharmacokinetic Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical to its success. Optimizing the benzothiazole scaffold to improve oral bioavailability, metabolic stability, and other pharmacokinetic parameters is an ongoing challenge. nih.gov

Balancing Potency and Toxicity: A crucial aspect of drug development is finding the right balance between therapeutic efficacy and toxicity. While some benzothiazole derivatives are highly potent, they may also exhibit cytotoxicity to healthy cells. nih.gov Fine-tuning the structure to maximize therapeutic index is a key goal.

Future research will continue to leverage advances in medicinal chemistry, computational modeling, and biological screening to overcome these challenges and unlock the full therapeutic potential of 2-(2,2-dichloroethenyl)-1,3-benzothiazole derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.